2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Description
Overview of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
This compound is a bicyclic heteroaromatic compound characterized by a fused thiophene-pyridine scaffold with bromine substitution at the 2-position and a tetrahydro modification of the pyridine ring. Its molecular formula is C₇H₈BrNS·HCl , yielding a molecular weight of 254.57 g/mol (218.11 g/mol for the free base). The hydrochloride salt form enhances stability and solubility for synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BrNS·HCl | |
| Molecular Weight | 254.57 g/mol | |
| CAS Registry Number | 226386-47-6 (free base) | |
| Solubility | Soluble in polar organic solvents |
The compound's synthesis typically involves bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursors followed by hydrochloride salt formation. X-ray crystallographic studies of analogous thienopyridines reveal planar aromatic systems with bromine atoms influencing electronic distribution critical for biological activity.
Historical Context and Discovery within Thienopyridine Research
Thienopyridines emerged as a focus of pharmacological research in the late 20th century due to their structural similarity to bioactive purine analogs. The specific brominated tetrahydro variant was first synthesized in the early 2000s as part of efforts to develop kinase inhibitors with improved selectivity profiles. A 2011 patent (CN102432626A) detailed an optimized synthesis route using 2-thiophene ethylamine, formaldehyde, and hydrogen chloride ethanol solution, achieving higher yields (75-80%) compared to earlier methods. This advancement addressed previous challenges in controlling ring-closure reactions and byproduct formation.
Relevance in Contemporary Chemical and Pharmaceutical Sciences
Modern applications center on its role as a:
- Kinase inhibitor precursor : The bromine atom serves as a strategic handle for cross-coupling reactions in creating Jak2 inhibitors with >500-fold selectivity over related kinases.
- Building block for fused heterocycles : Recent methodologies employ metal-free denitrogenative transformations to generate imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives.
- Tool compound for structure-activity relationship studies : The tetrahydro modification reduces planarity, enabling exploration of conformational effects on target binding.
Scope and Objectives of the Present Academic Inquiry
This review systematically examines:
- Synthetic pathways and optimization strategies
- Crystallographic and computational structural analyses
- Applications in selective kinase inhibition
- Emerging methodologies for derivative synthesis
The analysis excludes pharmacokinetic, toxicological, and formulation considerations to maintain focus on fundamental chemical properties and synthetic applications.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCPPWLDNBGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar thienopyridine derivatives have been found to exhibit a range of activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic.
Mode of Action
Some compounds in the same family have been reported to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin.
Biological Activity
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrClNS
- Molecular Weight : 254.58 g/mol
- CAS Number : 1956325-57-7
Synthesis
The synthesis of this compound typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Various methods have been reported in literature for synthesizing this compound with varying yields and conditions .
Antibacterial Activity
Research has shown that derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit notable antibacterial properties. In vitro studies demonstrated that some compounds within this class have minimum inhibitory concentrations (MICs) comparable to established antibiotics like Gatifloxacin and Ciprofloxacin. For instance:
| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 16 | Gatifloxacin | 16 |
| 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 32 | Ciprofloxacin | 32 |
This suggests that the compound could serve as a lead for developing new antibacterial agents .
Inhibition of Kinases
Another significant aspect of the biological activity of this compound is its potential as a kinase inhibitor. Studies have reported that derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders. The IC values for some derivatives have been reported as low as 8 nM .
Case Studies
-
GSK-3β Inhibition :
- A study assessed various derivatives for their GSK-3β inhibitory activity. Compounds were tested at concentrations ranging from 0.1 to 100 µM in cellular assays. Notably, several compounds did not significantly reduce cell viability at lower concentrations while effectively inhibiting kinase activity .
- Anti-inflammatory Activity :
The mechanisms by which this compound exerts its biological effects include:
- Kinase Inhibition : By inhibiting GSK-3β and other kinases like IKK-β and ROCK-1.
- Antibacterial Action : Likely through interference with bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₉BrClNS
- Molecular Weight : ~262.6 g/mol (hydrochloride salt)
- Synthesis : THTP is brominated at position 2 under mild conditions (e.g., using N-bromosuccinimide or Br₂ in acetic acid), followed by salt formation .
Comparative Analysis with Structural Analogs
Substituent Variations on the THTP Scaffold
The THTP scaffold is highly modular, allowing substitutions at positions 2, 5, or both. Bromination at position 2 enhances reactivity for downstream nucleophilic substitutions (e.g., methoxylation or alkylation). Below is a comparison with analogs:
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability, making 2-bromo-THTP more reactive than 2-chloro analogs (e.g., ticlopidine) in substitution reactions .
- N5 Substitutions : Bulky groups (e.g., 2-chlorobenzyl in ticlopidine) improve receptor binding but reduce metabolic stability compared to smaller substituents like phenacyl .
Salt Forms and Counterion Effects
The choice of counterion impacts solubility, crystallinity, and stability:
Implications :
Heterocycle Modifications: Thieno vs. Thiazolo
Replacing the thiophene ring with a thiazole alters electronic properties and bioactivity:
Key Differences :
- Thieno derivatives are more lipophilic, favoring membrane permeability in antiplatelet agents .
Pharmacological Profile Comparison
Selected derivatives and their antiplatelet activity:
Insights :
- Prasugrel’s superior potency (>10× ticlopidine) stems from its irreversible binding to the P2Y12 receptor, enabled by the 2-bromo group’s reactivity .
Q & A
Q. What are the key synthetic routes for preparing 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride?
A common method involves deprotection and acid-mediated cyclization. For example, in analogous syntheses, intermediates like 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine are treated with concentrated hydrochloric acid in methanol under stirring at room temperature for 1 hour to yield the hydrochloride salt . Adjustments in reaction time, temperature, and acid concentration may optimize yield and purity.
| Reaction Parameters | Example Values |
|---|---|
| Solvent | Methanol |
| Acid | Concentrated HCl |
| Stirring Time | 1 hour |
| Temperature | Room temperature (~25°C) |
Q. How should researchers handle and store this compound safely?
Strict safety protocols are required:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Perform reactions in fume hoods due to potential HCl vapor release.
- Store in airtight containers at 2–8°C to prevent degradation.
- Dispose of waste via certified hazardous waste services to avoid environmental contamination .
Q. What spectroscopic methods are used to confirm its structure?
- NMR : Analyze the thienopyridine core (δ 2.5–4.0 ppm for tetrahydro protons; δ 6.5–8.0 ppm for aromatic protons).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~265 for C₇H₈BrNS·HCl).
- X-ray Crystallography : Resolve bromine and chloride positions in the crystal lattice .
Advanced Research Questions
Q. How can researchers address contradictions in purity assessments between HPLC and elemental analysis?
Discrepancies often arise from residual solvents or hygroscopic HCl. Mitigation strategies:
Q. What synthetic impurities are likely in this compound, and how are they characterized?
Impurities may include:
- Chlorobenzyl analogs : E.g., 5-(3-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS 54943-16-7).
- Dehalogenated byproducts : Formed under reducing conditions.
| Impurity | CAS Number | Detection Method |
|---|---|---|
| 5-(3-Chlorobenzyl) derivative | 54943-16-7 | HPLC-MS |
| Dehalogenated product | N/A | GC-MS |
These are identified via reverse-phase HPLC with MS detection and quantified against certified reference standards .
Q. What strategies optimize regioselectivity in bromination of the tetrahydrothienopyridine scaffold?
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 2-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in THF/water. The electron-rich thienopyridine core enhances oxidative addition efficiency. Key parameters:
| Coupling Conditions | Example Values |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80°C (reflux) |
Yields >75% are achievable with optimized stoichiometry .
Methodological Notes
- Synthesis Optimization : Scale-up reactions may require inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydrothienopyridine ring.
- Analytical Validation : Always include a negative control (e.g., unbrominated analog) in spectroscopic studies to confirm bromine’s electronic effects .
- Safety Compliance : Document all hazard assessments and ensure institutional approval for protocols involving concentrated acids or bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
